Cas no 59208-90-1 (6-bromocinnoline-3-carboxylic acid)

6-bromocinnoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Cinnolinecarboxylic acid, 6-bromo-
- 6-BROMOCINNOLINE-3-CARBOXYLIC ACID
- 6-bromocinnoline-3-carboxylic acid
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- MDL: MFCD11868805
- インチ: 1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14)
- InChIKey: CFDSAJBDDOBOED-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)O)N=N2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- トポロジー分子極性表面積: 63.1
6-bromocinnoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8673372-5.0g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-21 | |
Enamine | EN300-8673372-1.0g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-21 | |
Enamine | EN300-8673372-0.25g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95.0% | 0.25g |
$607.0 | 2025-03-21 | |
Enamine | EN300-8673372-0.1g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95.0% | 0.1g |
$426.0 | 2025-03-21 | |
Aaron | AR0285GS-500mg |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 500mg |
$1344.00 | 2023-12-15 | |
1PlusChem | 1P02858G-500mg |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 500mg |
$1248.00 | 2024-04-22 | |
1PlusChem | 1P02858G-5g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 5g |
$4465.00 | 2024-04-22 | |
Enamine | EN300-8673372-5g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 5g |
$3562.0 | 2023-09-02 | |
Aaron | AR0285GS-2.5g |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
Aaron | AR0285GS-250mg |
6-bromocinnoline-3-carboxylic acid |
59208-90-1 | 95% | 250mg |
$860.00 | 2023-12-15 |
6-bromocinnoline-3-carboxylic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
6-bromocinnoline-3-carboxylic acidに関する追加情報
6-Bromocinnoline-3-Carboxylic Acid: A Comprehensive Overview
The compound 6-bromocinnoline-3-carboxylic acid, also identified by the CAS number 59208-90-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of heterocyclic aromatic compounds, specifically cinnolines, which are known for their unique electronic properties and structural versatility. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 3-position imparts distinct chemical reactivity and biological activity to this molecule.
Recent studies have highlighted the potential of 6-bromocinnoline-3-carboxylic acid in various applications, particularly in drug discovery and materials science. Researchers have explored its role as a building block for constructing bioactive molecules, leveraging its ability to participate in diverse chemical reactions such as coupling reactions and cyclizations. The compound's structure allows for easy functionalization, making it a valuable intermediate in organic synthesis.
In terms of synthesis, 6-bromocinnoline-3-carboxylic acid can be prepared through several routes, including the bromination of cinnoline derivatives followed by carboxylation. One notable method involves the use of electrophilic substitution reactions on cinnoline frameworks, where bromine is introduced at specific positions guided by directing effects. The carboxylic acid group can be introduced via oxidation or direct synthesis from appropriate precursors.
The biological activity of 6-bromocinnoline-3-carboxylic acid has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, research published in 2023 revealed that this compound exhibits moderate inhibitory activity against histone deacetylases (HDACs), suggesting its potential role in epigenetic therapy.
Beyond its biological applications, 6-bromocinnoline-3-carboxylic acid has also been explored in materials science. Its aromaticity and functional groups make it a candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
In conclusion, 6-bromocinnoline-3-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and potential for functionalization position it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly significant role in both academic and industrial settings.
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